molecular formula C6H4O4 B8269722 4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione

Cat. No.: B8269722
M. Wt: 140.09 g/mol
InChI Key: HSMMFMZZFNLDEI-UHFFFAOYSA-N
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Description

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione is a heterocyclic compound with a unique structure comprising two fused furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of boron trifluoride etherate (BF3·Et2O) can yield multi-substituted furans . Another method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can yield dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted furans, diketones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydro-1H,3H-furo[3,4-C]furan-1,3-dione is unique due to its specific ring structure and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-dihydrofuro[3,4-c]furan-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5-3-1-9-2-4(3)6(8)10-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMFMZZFNLDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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